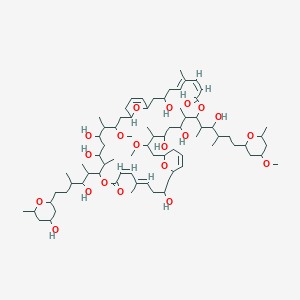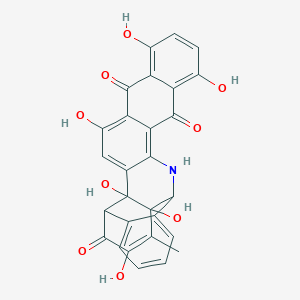
2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide, also known as TQ-A, is a synthetic compound that belongs to the family of quinoline-based drugs. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide is not fully understood. However, several studies have suggested that this compound exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. Moreover, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to modulate various biochemical and physiological processes in the body. For instance, this compound has been demonstrated to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Moreover, this compound has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and MCP-1.
实验室实验的优点和局限性
One of the advantages of 2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide is its broad-spectrum therapeutic potential. This compound has been shown to possess anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the development of novel therapeutics. Moreover, this compound has been demonstrated to have a favorable safety profile in animal models.
However, there are also some limitations associated with the use of this compound in lab experiments. For instance, the solubility of this compound in aqueous solutions is limited, which can make it challenging to administer in vivo. Moreover, the pharmacokinetics and pharmacodynamics of this compound are not fully understood, which can make it difficult to optimize dosing regimens.
未来方向
There are several future directions for the study of 2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide. One area of research is the development of novel formulations of this compound that can improve its solubility and bioavailability. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways. Additionally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans. Finally, the potential synergistic effects of this compound with other drugs or therapies should be explored to maximize its therapeutic potential.
合成方法
The synthesis of 2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide involves several steps, including the reaction of 4-tert-butylphenol with 2-chloroacetyl chloride to form 2-(4-tert-butylphenoxy)acetyl chloride. This intermediate is then reacted with 5-aminoquinoline in the presence of a base to form this compound. The overall yield of this compound synthesis is around 30-40%, and the purity of the final product can be achieved using column chromatography.
科学研究应用
2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Moreover, this compound has been demonstrated to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs).
Inflammation is a common feature of many diseases, including arthritis, asthma, and inflammatory bowel disease. This compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reducing the activation of NF-κB signaling pathway. Furthermore, this compound has been demonstrated to alleviate the symptoms of inflammatory bowel disease in animal models.
Neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons in the brain. This compound has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain. Moreover, this compound has been demonstrated to improve cognitive function in animal models of Alzheimer's disease.
属性
分子式 |
C21H22N2O2 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
2-(4-tert-butylphenoxy)-N-quinolin-5-ylacetamide |
InChI |
InChI=1S/C21H22N2O2/c1-21(2,3)15-9-11-16(12-10-15)25-14-20(24)23-19-8-4-7-18-17(19)6-5-13-22-18/h4-13H,14H2,1-3H3,(H,23,24) |
InChI 键 |
OSTQVLZPKIKVKU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2C=CC=N3 |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2C=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



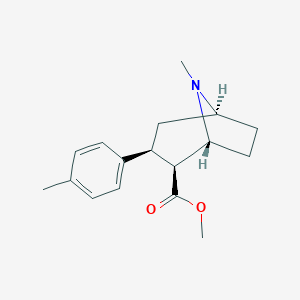
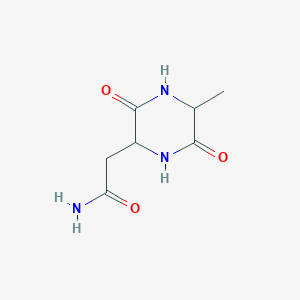
![[[(2R,3S,4R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B237572.png)
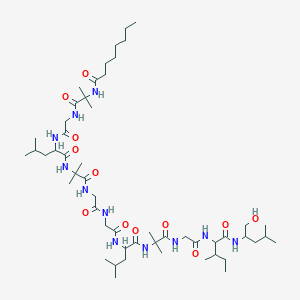
![4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237583.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B237589.png)
![2-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B237592.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-3,4-dimethoxybenzamide](/img/structure/B237593.png)
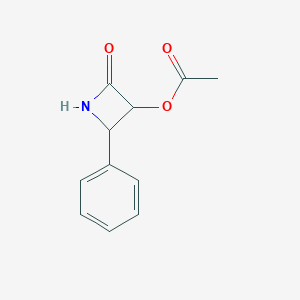
![[[(2R,3S,5R)-5-[5-[(E)-3-[(4-azidobenzoyl)amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B237615.png)
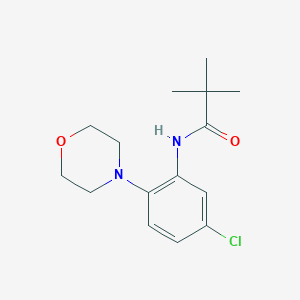
![N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide](/img/structure/B237623.png)
